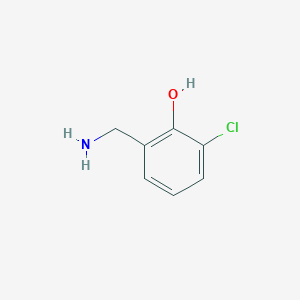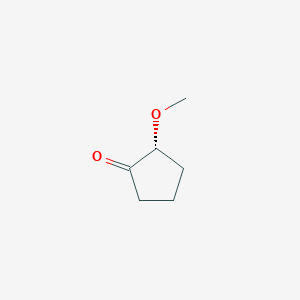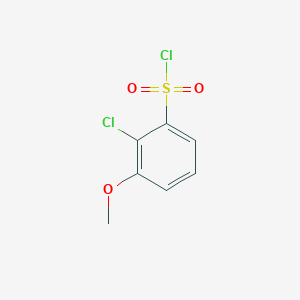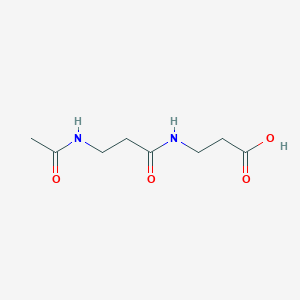
3-(3-Acetamidopropanamido)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Acetamidopropanamido)propanoic acid is an organic compound with the molecular formula C8H14N2O4 It is a derivative of propanoic acid, featuring an acetamido group and a propanamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetamidopropanamido)propanoic acid typically involves the following steps:
Starting Materials: Propanoic acid, acetic anhydride, and ammonia.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(3-Acetamidopropanamido)propanoic acid may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for efficiency and cost-effectiveness, utilizing advanced reactors and purification techniques to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Acetamidopropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetamido and propanamido groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: New derivatives with modified functional groups.
Applications De Recherche Scientifique
3-(3-Acetamidopropanamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 3-(3-Acetamidopropanamido)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Aminopropanamido)propanoic acid
- 3-(3-Hydroxypropanamido)propanoic acid
- 3-(3-Methylpropanamido)propanoic acid
Uniqueness
3-(3-Acetamidopropanamido)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and propanamido groups allow for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N2O4 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-(3-acetamidopropanoylamino)propanoic acid |
InChI |
InChI=1S/C8H14N2O4/c1-6(11)9-4-2-7(12)10-5-3-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) |
Clé InChI |
OQDUKPZJYNHACQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


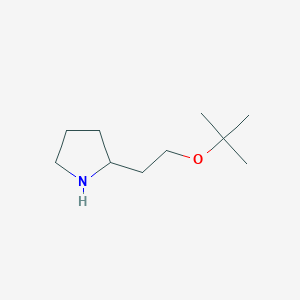
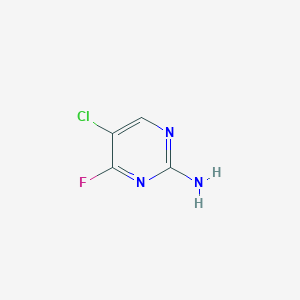
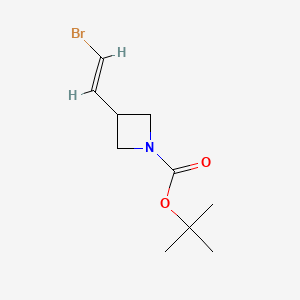
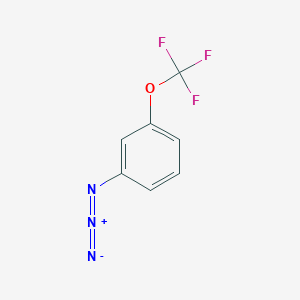
![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
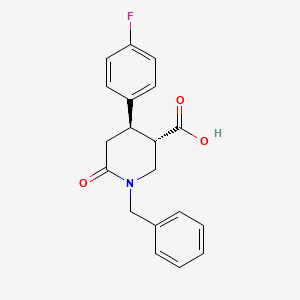

![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
